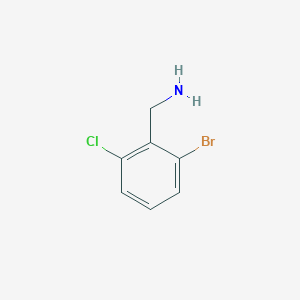

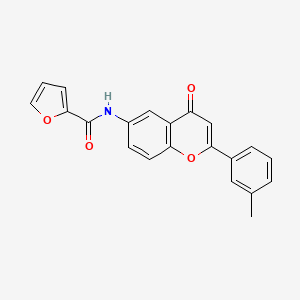

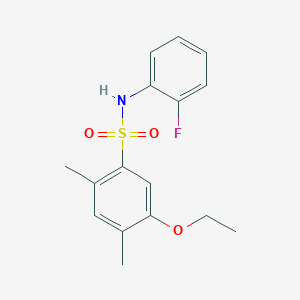

![molecular formula C10H12N4 B2850150 N-isopropylpyrido[2,3-d]pyrimidin-4-amine CAS No. 1796869-29-8](/img/structure/B2850150.png)

N-isopropylpyrido[2,3-d]pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-isopropylpyrido[2,3-d]pyrimidin-4-amine” is a derivative of pyrimidine, a heterocyclic aromatic compound that occurs widely in nature . It’s a part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives .

Synthesis Analysis

The synthesis of “this compound” involves acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines . The synthesis process has been characterized by 1H and 13C NMR spectrometry .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrimidine ring, which is a heterocyclic aromatic compound. The structure–activity relationships of a library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include acid-catalysed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine (7‐deazapurine) ring with various amines .科学的研究の応用

Corrosion Inhibition

One of the key applications of pyrido[2,3-d]pyrimidin derivatives, similar to N-isopropylpyrido[2,3-d]pyrimidin-4-amine, is in corrosion inhibition. Studies show that these derivatives are effective in preventing corrosion of mild steel in acidic environments. They exhibit mixed-type inhibitory actions and adhere to the metal surface following Langmuir adsorption isotherm. Techniques like electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and atomic force microscopy (AFM) have been used for analysis (Yadav et al., 2015).

Antihypertensive Activity

Pyrido[2,3-d]pyrimidin derivatives have been evaluated for antihypertensive activities. Certain derivatives have shown the ability to lower blood pressure in hypertensive rats, maintaining normotensive levels with daily oral doses. This suggests their potential use in managing hypertension (Bennett et al., 1981).

Enzyme Inhibition

Another important area of research is the inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA). Pyrazolo[3,4-d]pyrimidine derivatives, closely related to this compound, have been synthesized and tested for their ability to inhibit these enzymes, showing promising results (Aydin, Anil & Demir, 2021).

Antibacterial Activity

The antibacterial potential of pyrido[2,3-d]pyrimidine derivatives is also notable. Some derivatives exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria, which suggests their potential application in developing new antibacterial agents (Kanth et al., 2006).

Antitumor Activity

In the field of cancer research, pyrido[2,3-d]pyrimidin derivatives have shown pronounced antitumor activity. The effectiveness of these compounds against various types of cancers has been evaluated, with some derivatives displaying significant inhibitory effects on tumor cell growth (Sirakanyan et al., 2019).

Kinase Inhibition

Some pyrido[2,3-d]pyrimidin derivatives have been identified as potent inhibitors of Ser/Thr kinases, which are important in regulating various cellular processes. These derivatives have been synthesized and evaluated for their inhibitory potency against multiple protein kinases, showing specificity and potential therapeutic applications (Loidreau et al., 2015).

作用機序

Target of Action

Pyridopyrimidines, a class of compounds to which this molecule belongs, are known to target several therapeutic targets .

Mode of Action

It’s known that pyridopyrimidines interact with their targets to exert their biological effects .

Biochemical Pathways

Pyridopyrimidines are known to affect various biochemical pathways, leading to a wide range of biological activities .

Pharmacokinetics

It’s known that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells . This property could potentially impact the bioavailability of N-(propan-2-yl)pyrido[2,3-d]pyrimidin-4-amine.

Result of Action

Pyridopyrimidines are known to exhibit a wide range of biological activities .

Safety and Hazards

While specific safety and hazards related to “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” are not mentioned in the retrieved sources, general safety measures for handling similar compounds include wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

将来の方向性

The future directions for “N-isopropylpyrido[2,3-d]pyrimidin-4-amine” could involve further exploration of its potential applications in medicinal chemistry, given its promising properties. It’s part of a series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives, which have demonstrated moderate activity, and two products have exhibited good antibacterial and antifungal activity .

特性

IUPAC Name |

N-propan-2-ylpyrido[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7(2)14-10-8-4-3-5-11-9(8)12-6-13-10/h3-7H,1-2H3,(H,11,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDGAMMPRXNPHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

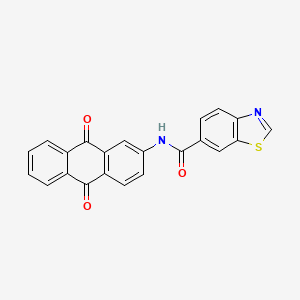

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(methylthio)phenyl)propanamide](/img/structure/B2850070.png)

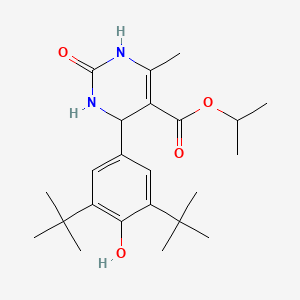

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)

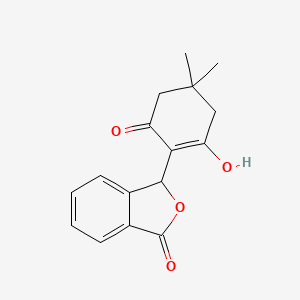

![4-tert-butyl-N'-[(1E)-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methylidene]benzohydrazide](/img/structure/B2850087.png)

![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B2850088.png)

![N-[2-(morpholin-4-yl)ethyl]aniline](/img/structure/B2850089.png)